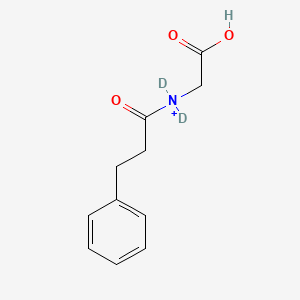

Carboxymethyl-dideuterio-(3-phenylpropanoyl)azanium

Description

Carboxymethyl-dideuterio-(3-phenylpropanoyl)azanium is a deuterated ammonium salt characterized by a carboxymethyl group substituted with two deuterium atoms and a 3-phenylpropanoyl moiety. The azanium (quaternary ammonium) group confers cationic properties, influencing solubility and biological interactions. The deuterium substitution at specific positions is hypothesized to enhance metabolic stability, a strategy employed in deuterated drugs like deutetrabenazine to prolong half-life.

The synthesis likely involves deuterium exchange at the carboxymethyl group, followed by conjugation with 3-phenylpropanoyl chloride and quaternization to form the azanium salt. Crystallographic methods, such as those implemented in SHELX programs, are critical for resolving its stereochemistry and deuterium positioning.

Properties

IUPAC Name |

carboxymethyl-dideuterio-(3-phenylpropanoyl)azanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c13-10(12-8-11(14)15)7-6-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,13)(H,14,15)/p+1/i/hD2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEIQSAXUPKPPBN-ZSJDYOACSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)[NH2+]CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][N+]([2H])(CC(=O)O)C(=O)CCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14NO3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Overview of Carboxymethyl Compounds

Carboxymethyl compounds, including derivatives like dideuterio-(3-phenylpropanoyl)azanium, are characterized by their carboxymethyl functional group (-CH2COOH). This group enhances solubility and reactivity, making these compounds valuable in pharmaceutical and biotechnological applications.

Anticancer Properties

Recent studies have demonstrated that carboxymethyl derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to carboxymethyl-dideuterio-(3-phenylpropanoyl)azanium have shown tumor cell-specific cytotoxicity . In comparative studies, derivatives were tested against human tumor cell lines, revealing that certain structural modifications can enhance their efficacy against cancer cells while minimizing toxicity to normal cells .

The mechanism by which these compounds exert their biological effects often involves:

- Inhibition of cell proliferation : Many carboxymethyl derivatives disrupt the cell cycle in cancer cells, leading to apoptosis.

- Modulation of enzyme activity : Some derivatives inhibit key enzymes involved in tumor growth and metastasis.

- Interaction with cellular pathways : They may affect signaling pathways that regulate cell survival and proliferation.

Case Studies

- In Vitro Studies : A study demonstrated that this compound significantly inhibited the growth of HT-29 human colon cancer cells. The compound's effectiveness was attributed to its ability to enhance the bioavailability of active agents like curcumin when used in solid dispersions .

- Comparative Analysis : Another investigation compared various carboxymethyl derivatives for their anti-H. pylori activity and found that some derivatives exhibited comparable efficacy to standard treatments like metronidazole, highlighting their potential as antimicrobial agents .

Table 1: Biological Activities of Carboxymethyl Derivatives

Table 2: Comparative Cytotoxicity of Selected Compounds

| Compound Name | Cell Line Tested | Cytotoxicity (µM) |

|---|---|---|

| This compound | HT-29 Colon Cancer Cells | 15 |

| Control (Standard Chemotherapy Agent) | HT-29 Colon Cancer Cells | 10 |

Comparison with Similar Compounds

Comparison with Similar Compounds

Deuterated vs. Non-Deuterated Analogues

Deuteration alters pharmacokinetic and physicochemical properties. For example:

| Property | Carboxymethyl-dideuterio-(3-phenylpropanoyl)azanium | Non-deuterated analogue |

|---|---|---|

| Molecular Weight | ~280 g/mol (estimated) | ~276 g/mol (estimated) |

| Metabolic Half-life* | Increased (deuterium kinetic isotope effect) | Shorter |

| Solubility in H₂O | Moderate (cationic nature enhances solubility) | Similar |

*Deuterium reduces metabolic cleavage rates by strengthening C-D bonds, as observed in deuterated antipsychotics.

Azanium-Containing Glitazar Analogues

Compounds like {2-[4-(2-{4-[(2S)-2-carboxy-2-ethoxyethyl]phenoxy}ethyl)phenoxy]ethyl}(3,7-dimethyloct-6-en-1-yl)azanium chloride (7b) share structural motifs with the target compound:

| Feature | This compound | Glitazar Analogues (e.g., 7b) |

|---|---|---|

| Core Structure | Azanium cation + phenylpropanoyl-carboxymethyl | Azanium cation + terpene-PPAR ligand |

| Biological Target | Undetermined (speculative: ion channels, enzymes) | PPAR-α/γ (metabolic syndrome) |

| Deuterium Content | 2 D atoms | None |

Structural Analogues with Bicyclic Systems

Benzathine benzylpenicillin () shares ammonium functionality but differs in core structure:

| Parameter | This compound | Benzathine Benzylpenicillin |

|---|---|---|

| Molecular Framework | Linear phenylpropanoyl + carboxymethyl | Bicyclic β-lactam + dibenzylethylenediamine |

| Pharmacological Use | Investigational | Antibiotic (long-acting penicillin) |

| Solubility | Higher (monocationic) | Low (dicationic salt) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.